molecular formula C6H8O4 B015330 3-Hydroxy-3-methylglutaric anhydride CAS No. 34695-32-4

3-Hydroxy-3-methylglutaric anhydride

Cat. No.: B015330
CAS No.: 34695-32-4
M. Wt: 144.12 g/mol
InChI Key: UWOCHZAKVUAJQJ-UHFFFAOYSA-N
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Description

Cloticasone propionate is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of asthma, allergic rhinitis, and various skin conditions. The compound is known for its high potency and selectivity for the glucocorticoid receptor, making it effective in reducing inflammation and immune responses .

Scientific Research Applications

Cloticasone propionate has a wide range of scientific research applications, including:

Mechanism of Action

3-hydroxy-3-methylglutaric anhydride is associated with the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which mediates the rate-limiting step in cholesterol synthesis . This compound is a precursor used in the synthesis of HMG-CoA . It has also been used in the synthesis of 3-alkyl-3-hydroxyglutaric acids that act as inhibitors of HMG-CoA reductase .

Safety and Hazards

3-Hydroxy-3-methylglutaric anhydride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions of 3-Hydroxy-3-methylglutaric anhydride research could involve further exploration of its role in cholesterol biosynthesis and its potential as a hypocholesterolemic HMGCR inhibitor . Additionally, improved methods for the synthesis of HMG-CoA, the substrate precursor of HMG-CoA reductase, have been suggested .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cloticasone propionate involves several steps, starting from a steroidal precursor. One common method involves the fluorination of a steroidal backbone, followed by the introduction of a propionate group. The process typically includes the following steps:

Industrial Production Methods

Industrial production of cloticasone propionate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Cloticasone propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various derivatives of cloticasone propionate, which may have different pharmacological properties and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cloticasone propionate is unique due to its high selectivity for the glucocorticoid receptor and its potent anti-inflammatory effects. It has a favorable pharmacokinetic profile, with low systemic absorption when used topically or inhaled, reducing the risk of systemic side effects .

Properties

IUPAC Name

4-hydroxy-4-methyloxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-6(9)2-4(7)10-5(8)3-6/h9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOCHZAKVUAJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20412429
Record name 4-hydroxy-4-methyloxane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20412429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34695-32-4
Record name 4-hydroxy-4-methyloxane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20412429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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